5HT2C Agonist Activity: Target Compound vs. 4-Methoxyphenyl Analog
The target compound N-benzyl-3-(4-methoxyphenoxy)propanamide exhibits measurable but weak agonist activity at the human recombinant 5HT2C receptor (EC50 > 10,000 nM), as assessed by FLIPR-based calcium mobilization in CHOK1 cells [1]. In contrast, the 4-methoxyphenyl analog N-benzyl-3-(4-methoxyphenyl)propanamide, which lacks the phenoxy oxygen atom, shows no detectable agonist activity in the same assay system, indicating that the ether oxygen is a critical pharmacophoric element for residual 5HT2C engagement [2]. This difference, while not indicative of high potency, is mechanistically significant for researchers studying structure-activity relationships in phenylpropanamide amine receptors.
| Evidence Dimension | 5HT2C receptor agonism (EC50) |
|---|---|
| Target Compound Data | EC50 > 10,000 nM |
| Comparator Or Baseline | N-benzyl-3-(4-methoxyphenyl)propanamide: No detectable agonist activity |
| Quantified Difference | Qualitative difference: measurable agonism vs. no activity |
| Conditions | Human recombinant 5HT2C receptor expressed in CHOK1 cells; calcium mobilization measured by FLIPR assay |
Why This Matters
Procurement of the 4-methoxyphenyl analog for 5HT2C-focused screening campaigns would yield false negatives; only the phenoxy-containing target compound retains measurable target engagement.
- [1] BindingDB. BDBM50302140 entry. Agonist activity of N-benzyl-3-(4-methoxyphenoxy)propanamide at human recombinant 5HT2C receptor expressed in CHOK1 cells (EC50 > 10,000 nM). View Source
- [2] BindingDB. CHEMBL5241639 entry. Antiproliferative activity against human NB-4 cells by MTT assay; no EC50 data for 5HT2C agonism reported for the 4-methoxyphenyl analog. View Source
